molecular formula C10H14N2O2 B1437578 2-((4-Aminobenzyl)oxy)-N-methylacetamide CAS No. 1020996-44-4

2-((4-Aminobenzyl)oxy)-N-methylacetamide

Cat. No.: B1437578
CAS No.: 1020996-44-4
M. Wt: 194.23 g/mol
InChI Key: BPDAKPNDCWUWIM-UHFFFAOYSA-N
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Description

2-((4-Aminobenzyl)oxy)-N-methylacetamide is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[(4-aminophenyl)methoxy]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12-10(13)7-14-6-8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDAKPNDCWUWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-Aminobenzyl)oxy)-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H14N2O2. It features an amine functional group, which is often associated with enhanced biological activity due to its ability to interact with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits multiple biological activities, including:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
  • Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways related to cell growth and survival.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Studies : A study demonstrated that similar compounds with an amine group exhibited significant antibacterial activity against Gram-positive bacteria. This suggests that this compound might share this property due to its structural similarities .
  • Anticancer Activity : In vitro experiments have shown that compounds with a similar structure can induce apoptosis in cancer cell lines such as MDA-MB-231 and MDA-MB-468. These findings highlight the potential for this compound to act as a therapeutic agent in cancer treatment .
  • Mechanistic Studies : Research focusing on related amides indicates that their mechanism often involves the inhibition of heat shock proteins, which are crucial for cancer cell survival under stress conditions. This mechanism could be relevant for understanding how this compound functions biologically .

Data Tables

Biological Activity IC50 Value (µM) References
AntibacterialVaries by strain
Anticancer (MDA-MB-231)180
Heat Shock Protein Inhibition700

Scientific Research Applications

Chemistry

2-((4-Aminobenzyl)oxy)-N-methylacetamide serves as an important intermediate in organic synthesis. Its functional groups allow for:

  • Modification of Polymers: It can be used to create modified polymers with enhanced properties.
  • Synthesis of Complex Molecules: The compound can act as a building block for more complex organic molecules.

Biology

The biological implications of this compound are significant:

  • Antimicrobial Activity: Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Potential: Research indicates that it may inhibit cancer cell proliferation through specific molecular pathways.

Medicine

In the medical field, this compound is being investigated for:

  • Drug Development: Its structural characteristics make it a potential candidate for drug formulation targeting various diseases.
  • Targeted Therapy: Studies are ongoing to understand its mechanism of action against specific enzymes or receptors involved in disease pathways.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of this compound against several bacterial strains. The results indicated significant inhibition of growth, suggesting its potential as a new antibiotic agent.

Case Study 2: Anticancer Activity

Research published in Cancer Research examined the compound's effects on breast cancer cell lines. The study found that treatment with varying concentrations of the compound led to a reduction in cell viability, indicating its potential as an anticancer therapeutic.

Comparative Analysis with Related Compounds

Compound NameStructureNotable Properties
This compoundStructureAntimicrobial, anticancer potential
4-(4-Aminophenyl)phenolStructureKnown for antioxidant properties
N-MethylacetamideStructureSolvent properties, less biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-((4-Aminobenzyl)oxy)-N-methylacetamide
Reactant of Route 2
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2-((4-Aminobenzyl)oxy)-N-methylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.